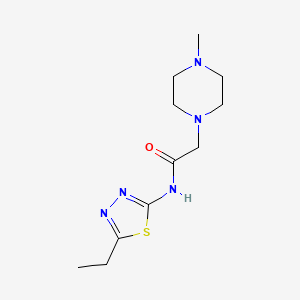![molecular formula C23H22N2O4 B3875254 N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B3875254.png)
N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide
Übersicht
Beschreibung
N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide, also known as E7010, is a small molecule inhibitor that has shown potential for the treatment of cancer. It was first synthesized by Eisai Inc. in 2003 and has since been the subject of numerous scientific studies.
Wirkmechanismus
The exact mechanism of action of N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide is not fully understood, but it is believed to target the mitotic spindle checkpoint, which is essential for proper cell division. By inhibiting this checkpoint, N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide has been shown to have several biochemical and physiological effects on cancer cells. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. In addition, it has been shown to disrupt the microtubule network in cancer cells, which is essential for cell division.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide is its relatively low solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the development of more effective delivery methods to improve the solubility and bioavailability of the compound. Additionally, further research could be conducted to better understand the mechanism of action of N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide and its potential for combination therapy with other anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-3-(4-ethoxyanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-3-28-19-12-10-18(11-13-19)24-23(27)21(15-20-5-4-14-29-20)25-22(26)17-8-6-16(2)7-9-17/h4-15H,3H2,1-2H3,(H,24,27)(H,25,26)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFLTUFCFQIPDE-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-hydroxy-1,3-dimethyl-6-nitro-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)acetamide](/img/structure/B3875176.png)
![2-amino-4-[(4-fluorophenyl)amino]nicotinonitrile](/img/structure/B3875179.png)
![9-[(dimethylamino)methylene]-4-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B3875185.png)



![3-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B3875203.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875215.png)
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B3875222.png)

![ethyl 2-[4-(benzyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875252.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]acetohydrazide](/img/structure/B3875259.png)
![4-[(2-furylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3875274.png)
![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3875278.png)